4-Bromo-2-fluoro-6-hydroxybenzaldehyde
Description
Chemical Identity and Nomenclature
4-Bromo-2-fluoro-6-hydroxybenzaldehyde (IUPAC name: this compound) is a halogenated aromatic aldehyde with the molecular formula $$ \text{C}7\text{H}4\text{BrFO}_2 $$ and a molecular weight of 219.01 g/mol. Its structure consists of a benzene ring substituted with bromine at the para-position (C4), fluorine at the ortho-position (C2), a hydroxyl group at the meta-position (C6), and an aldehyde functional group at C1 (Figure 1). The compound’s SMILES notation is $$ \text{C1=C(C=C(C(=C1O)C=O)F)Br} $$, and its InChIKey is $$ \text{HUGAOJJHGWGVDT-UHFFFAOYSA-N} $$.
Table 1: Key Identifiers of this compound
Historical Context of Halogenated Benzaldehydes
Halogenated benzaldehydes emerged as critical intermediates following advancements in aromatic substitution chemistry during the late 19th and early 20th centuries. Benzaldehyde itself was first isolated in 1803, with synthetic routes developed via hydrolysis of benzal chloride ($$ \text{C}6\text{H}5\text{CHCl}_2 $$) in the 1860s. The introduction of halogen atoms into aromatic systems gained prominence with the commercialization of chlorination and fluorination techniques, particularly after World War I. For example, the Halex process, which facilitates halogen exchange reactions, enabled the synthesis of fluorinated analogs from chlorinated precursors. The specific substitution pattern of this compound reflects modern synthetic strategies that prioritize regioselectivity and functional group compatibility.
Significance in Organic Chemistry Research
This compound’s multifunctional structure makes it a versatile building block in organic synthesis. The presence of bromine and fluorine atoms enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. Additionally, the hydroxyl and aldehyde groups provide sites for condensation and oxidation-reduction transformations. Recent studies highlight its role in developing phosphorescent materials, where halogen bonding interactions between the fluorine atom and heavy halogens (e.g., iodine) promote intersystem crossing in excited states. Furthermore, halogenated benzaldehydes are precursors to bioactive molecules, including enzyme inhibitors and agrochemicals.
Position in Halogenated Aromatic Compound Classification
This compound belongs to the dihalogenated benzaldehyde subclass, characterized by two halogen substituents on the aromatic ring. It differs from monohalogenated analogs (e.g., 4-chlorobenzaldehyde) and non-hydroxylated derivatives (e.g., 4-bromo-2-fluorobenzaldehyde) in its electronic and steric properties. The compound’s classification is further defined by:
- Aryl Group : Benzene ring with aldehyde functionality.
- Halogen Types : Bromine (electrophilic substituent) and fluorine (electron-withdrawing group).
- Substitution Pattern : Ortho-fluorine, para-bromine, and meta-hydroxyl groups, which influence resonance stabilization and dipole moments.
Table 2: Comparison with Related Halogenated Benzaldehydes
This structural diversity underscores the compound’s unique reactivity profile, bridging gaps between simple halogenated aromatics and polyfunctional molecules. Its synthesis and applications continue to inspire innovations in regioselective halogenation and green chemistry methodologies.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGAOJJHGWGVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856968 | |
| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427438-90-1 | |
| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Fluorination of Benzaldehyde Precursors
Bromination : A benzaldehyde derivative bearing hydroxyl and/or fluorine substituents is treated with bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum bromide. The reaction is typically conducted in solvents like acetic acid or chloroform at controlled temperatures to ensure selective bromination at the 4-position relative to hydroxyl and fluorine groups.
Fluorination : The brominated intermediate undergoes fluorination using fluorinating agents such as potassium fluoride or cesium fluoride. This step replaces a hydrogen atom with fluorine, often under mild heating and in polar aprotic solvents to facilitate nucleophilic aromatic substitution.
Purification : The crude product is purified by recrystallization or chromatographic methods to achieve high purity.
Protection-Deprotection Strategy with Grignard Reaction
Starting from 3-fluorophenol, the hydroxyl group is protected (e.g., as isopropyl ether) to prevent side reactions during halogenation and formylation.
Bromination : The protected phenol is brominated to introduce bromine at the desired position.
Grignard Formation and Formylation : The brominated intermediate is converted to a Grignard reagent by reaction with an organomagnesium halide (e.g., isopropyl magnesium chloride). This Grignard reagent then reacts with dimethylformamide (DMF) to introduce the aldehyde group.
Deprotection : The protecting group is removed (e.g., by boron trichloride treatment) to regenerate the free hydroxyl group, yielding 4-bromo-2-fluoro-6-hydroxybenzaldehyde.
This method offers advantages of mild reaction conditions, high product purity (up to 99.5%), and cost-effectiveness due to easily available starting materials.
Direct Halogenation of 4-Fluorobenzaldehyde
4-Fluorobenzaldehyde is dissolved in an acid mixture (e.g., trifluoroacetic acid and sulfuric acid) and cooled.
Bromide reagents (such as N-bromosuccinimide or other brominating agents) are added gradually while stirring at elevated temperatures (30–100°C) for extended periods (up to 72 hours) to introduce bromine at the 2-position.
After reaction completion, the mixture is quenched with ice water, extracted with organic solvents (e.g., n-hexane), washed, and concentrated to obtain crude 2-bromo-4-fluorobenzaldehyde.
Further purification yields the target compound with high yield (~81%) and good purity.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Yield & Purity |
|---|---|---|---|---|---|
| Bromination + Fluorination of hydroxybenzaldehyde | Hydroxybenzaldehyde derivatives | Br2 or NBS, KF or CsF, catalysts (Fe/AlBr3) | Controlled temp, solvents like acetic acid | Simple, direct halogenation | Not specified |
| Protection-Deprotection + Grignard Formylation | 3-Fluorophenol | K2CO3, 2-bromopropane (protection), Br reagent, iPrMgCl, DMF, BCl3 | Mild temps (-15 to RT), inert atmosphere | High purity, mild conditions, scalable | Purity ~99.5% |
| Direct bromination of 4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | NBS or other bromide reagents, TFA/H2SO4 | 30–100°C, 1–72 h | High yield, industrially feasible | Yield ~81% |
The protection-deprotection strategy combined with Grignard formylation is effective for obtaining high-purity this compound, with optimized reaction parameters reducing side reactions and improving yield.
Direct bromination in acidic media provides an environmentally friendlier and cost-effective route, avoiding heavy metals and toxic reagents, suitable for scale-up.
Industrial processes often employ continuous flow reactors and automated controls to maintain reaction consistency and optimize yield and purity.
Advanced purification techniques such as recrystallization and chromatography are critical for removing impurities and obtaining the compound at pharmaceutical-grade purity.
The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages:
Sequential protection, bromination, Grignard formylation, and deprotection offer high purity and mild reaction conditions.
Direct halogenation of fluorobenzaldehyde in acidic media is efficient and industrially scalable.
Choice of method depends on available starting materials, desired purity, scale, and environmental considerations.
These methods are well-documented in recent patents and scientific literature, providing a solid foundation for synthetic chemists and industrial manufacturers aiming to produce this compound reliably and efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: 4-Bromo-2-fluoro-6-hydroxybenzoic acid.
Reduction: 4-Bromo-2-fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-2-fluoro-6-hydroxybenzaldehyde serves as an important intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of complex molecules, which are crucial in drug discovery and development.
- Modulation of Enzyme Activity : Research indicates that this compound can influence enzyme activities, particularly in pathways related to neurodegenerative diseases. For instance, it has shown potential as a modulator of γ-secretase, an enzyme implicated in Alzheimer’s disease pathology.
- Synthesis of Drug Candidates : The presence of bromine and fluorine atoms can significantly affect the electronic properties of the compound, making it suitable for designing drugs that target specific biological receptors or enzymes. This strategic placement enhances binding affinity and specificity, which are critical for therapeutic efficacy.
Chemical Research Applications
In chemical research, this compound is utilized for its ability to undergo various chemical transformations:
- Synthesis of Derivatives : The compound can be modified to create new derivatives with altered functionalities. This capability is essential for developing new materials or compounds with desired properties.
- Development of Novel Scaffolds : Researchers can use this compound as a scaffold for synthesizing more complex structures, facilitating the exploration of new chemical space in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets, primarily through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- Replacement of -OH with -OCH₃ (methoxy) in 4-Bromo-2-fluoro-6-methoxybenzoic acid increases lipophilicity, making it more suitable for membrane penetration in drug design .
- Substitution of -OH with -CH₃ (methyl) in 4-Bromo-2-hydroxy-6-methylbenzaldehyde reduces hydrogen-bonding capacity but introduces steric effects, altering reaction kinetics .
Acid vs. Aldehyde Functionality :
- The carboxylic acid group in 4-Bromo-2-fluoro-6-methylbenzoic acid allows for salt formation, improving solubility in aqueous media compared to the aldehyde-containing target compound .
Physicochemical Properties
- Solubility : The hydroxyl group in this compound improves water solubility relative to its methoxy and methyl analogs. However, bromine’s hydrophobic nature limits this effect .
- Reactivity : The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., in Schiff base formation) compared to the carboxylic acid or ester derivatives .
Toxicity and Handling
- Skin/Eye Irritation : Similar to 4-(Bromomethyl)benzaldehyde, which requires immediate flushing with water upon contact .
Biological Activity
4-Bromo-2-fluoro-6-hydroxybenzaldehyde (BFH) is an organic compound with significant biological activity due to its unique structural features, including a bromine atom, a fluorine atom, and a hydroxyl group. This article provides a comprehensive overview of the biological activity of BFH, including its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.
Chemical Structure and Properties
BFH has the molecular formula CHBrF O and a molecular weight of approximately 219.01 g/mol. The compound's structure features:
- Bromine (Br) : Positioned para to the aldehyde group.
- Fluorine (F) : Located ortho to the aldehyde group.
- Hydroxyl (OH) : Situated meta to the aldehyde group.
This arrangement contributes to its distinct reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.
BFH plays a crucial role in various biochemical reactions. It has been shown to interact with enzymes and proteins, influencing cellular pathways related to oxidative stress and apoptosis. Notably, BFH can modulate the expression of genes involved in these processes, indicating its potential as a therapeutic agent in conditions characterized by oxidative damage and cell death.
Cellular Effects
The compound exhibits profound effects on different cell types. Research indicates that BFH can:
- Influence cell signaling pathways : It modulates pathways that are critical for cellular homeostasis and response to stress.
- Affect gene expression : BFH alters the transcriptional activity of genes linked to oxidative stress responses and apoptosis.
Table 1: Summary of Cellular Effects of BFH
| Effect Type | Description |
|---|---|
| Cell Signaling | Modulates pathways involved in stress responses |
| Gene Expression | Alters transcription of oxidative stress-related genes |
| Apoptosis | Influences programmed cell death mechanisms |
Molecular Mechanisms
At the molecular level, BFH acts through specific binding interactions with biomolecules. Its ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism. This characteristic allows BFH to function as both an enzyme inhibitor and activator depending on the context.
Case Study: γ-Secretase Modulation
One significant application of BFH is its role as a γ-secretase modulator. γ-secretase is an enzyme complex implicated in the pathogenesis of Alzheimer's disease through its involvement in amyloid precursor protein processing. BFH's modulation of this enzyme suggests potential therapeutic applications in neurodegenerative disorders.
Research Applications
BFH is utilized across various scientific fields:
- Chemistry : Serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
- Biology : Used in studies of enzyme interactions and as a probe in biochemical assays.
- Medicine : Investigated for therapeutic properties and as an intermediate in drug synthesis.
- Industry : Employed in producing specialty chemicals and materials.
Comparison with Similar Compounds
BFH shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups:
| Compound | Key Differences |
|---|---|
| 4-Bromo-2-hydroxybenzaldehyde | Lacks fluorine, resulting in different reactivity |
| 2-Bromo-4-hydroxybenzaldehyde | Different positioning of bromine and hydroxyl groups |
| 4-Bromo-2-fluorobenzaldehyde | Lacks hydroxyl group, leading to different applications |
The strategic placement of bromine and fluorine atoms enhances BFH's electronic properties, influencing its interaction with biological targets.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-2-fluoro-6-hydroxybenzaldehyde, and how can regioselectivity be ensured during halogenation?
- Methodological Answer : The compound can be synthesized via sequential halogenation of hydroxybenzaldehyde derivatives. For example, bromination of 2-fluoro-6-hydroxybenzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) ensures regioselectivity at the para-position relative to the hydroxyl group . Fluorination typically precedes bromination to avoid steric hindrance. Monitoring reaction progress via TLC or HPLC is critical to confirm intermediate purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : The aldehyde proton appears as a singlet near δ 10.2 ppm. Aromatic protons show splitting patterns consistent with adjacent fluorine (e.g., meta-fluorine coupling, J ≈ 8–10 Hz).
- 13C NMR : The aldehyde carbon appears near δ 190–195 ppm. Bromine and fluorine substituents deshield adjacent carbons, with distinct shifts for C-Br (~115–120 ppm) and C-F (~160–165 ppm).
- IR : Strong absorption bands for the aldehyde (C=O stretch, ~1700 cm⁻¹) and hydroxyl group (O-H stretch, ~3200–3400 cm⁻¹) should dominate.
- MS : The molecular ion peak [M]+ should match the molecular weight (219.02 g/mol), with fragmentation patterns reflecting loss of Br (Δm/z = 79/81) or CHO (Δm/z = 29) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates.
- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in a cool, dry place away from oxidizing agents. Use amber glass bottles to prevent photodegradation.
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrostatic potential surfaces to identify electrophilic sites. The aldehyde group and bromine atom are primary targets for nucleophilic attack. Molecular docking studies with enzymes (e.g., hydrolases) may predict binding affinities, guiding the design of derivatives for medicinal chemistry applications .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from solvent inclusion or polymorphism. Use the SHELX suite (SHELXL for refinement) to re-analyze diffraction data. High-resolution synchrotron data (≤0.8 Å) improves precision. For ambiguous cases, compare simulated and experimental PXRD patterns to validate structural models .
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during derivatization of this compound?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms for bromine substitution. Protic solvents (e.g., ethanol) may promote elimination.
- Catalysis : Use Pd(0) catalysts (e.g., Suzuki-Miyaura coupling) for selective cross-coupling reactions with boronic acids. Additives like K2CO3 stabilize intermediates and suppress side reactions .
- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks reaction progress to optimize conditions.
Methodological Considerations
Q. What analytical techniques differentiate this compound from its structural isomers (e.g., 5-bromo-2-fluoro-4-hydroxybenzaldehyde)?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Isomers exhibit distinct retention times and fragmentation patterns.
- 2D NMR (COSY, NOESY) : Correlate coupling between aromatic protons to confirm substitution patterns. For example, NOE interactions between hydroxyl protons and adjacent fluorine confirm regiochemistry .
Q. How does the electronic effect of fluorine influence the acidity of the hydroxyl group in this compound?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the hydroxyl group’s acidity (pKa ~8–9 vs. ~10 for non-fluorinated analogs). Titration with NaOH (0.1 M) in aqueous ethanol quantifies acidity. Computational studies (e.g., Natural Bond Orbital analysis) further elucidate charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
